molecular formula C14H13N3O2 B11862415 3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione CAS No. 39929-60-7

3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione

Cat. No.: B11862415
CAS No.: 39929-60-7
M. Wt: 255.27 g/mol
InChI Key: IATOMMVPABYIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione ( 39929-60-7) is a chemical compound with the molecular formula C₁₄H₁₃N₃O₂ and a molecular weight of 255.27 g/mol . It belongs to the pyrrolo[2,3-d]pyrimidine class of heterocycles, a privileged scaffold in medicinal chemistry and drug discovery due to its structural resemblance to purine and pyrimidine bases . This structural analogy allows derivatives of this core structure to interact with a wide range of biological targets, making them a subject of extensive research. The pyrrolo[2,3-d]pyrimidine core is recognized as a key pharmacophore with a broad spectrum of reported biological activities. While specific biological data for this particular derivative may be limited, compounds within this class have demonstrated significant potential in pharmacological studies. Research on analogous structures has shown activities including anticancer, antibacterial, anti-inflammatory, and antiviral effects . Furthermore, this scaffold is found in powerful inhibitors of protein kinases, as well as ligands for various receptors such as the α1-adrenoceptors, highlighting its value in developing tools for neurological and cardiovascular research . The synthetic accessibility of this core has been advanced by modern methods, such as I₂/DMSO promoted cascade annulation, ensuring a reliable supply for ongoing research . This product is intended for research purposes only by qualified laboratory personnel.

Properties

CAS No.

39929-60-7

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

3,7-dimethyl-1-phenylpyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H13N3O2/c1-15-9-8-11-12(15)17(10-6-4-3-5-7-10)14(19)16(2)13(11)18/h3-9H,1-2H3

InChI Key

IATOMMVPABYIPK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1N(C(=O)N(C2=O)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Synthesis

The core structure is efficiently constructed via a one-pot condensation of phenylglyoxal, 2-hydroxy-1,4-naphthoquinone, and substituted aminouracil derivatives. This method, adapted from Alipoor et al., involves:

  • Reactants :

    • Phenylglyoxal (1 mmol) as the aryl aldehyde source.

    • 2-Hydroxy-1,4-naphthoquinone (1 mmol) for quinone incorporation.

    • 1-Phenyl-3-methyluracil (1 mmol) to introduce the phenyl and methyl substituents.

  • Conditions :

    • Solvent: Acetic acid/water (1:1, 4 mL).

    • Temperature: 100°C under reflux.

    • Duration: 4–5 hours.

  • Workup : Precipitation upon cooling, filtration, and washing with cold acetic acid/water.

Mechanistic Insight :
The reaction proceeds through sequential Knoevenagel condensation, Michael addition, and cyclization (Figure 5 in). Phenylglyoxal facilitates aldol-like condensation with 2-hydroxy-1,4-naphthoquinone, followed by nucleophilic attack from the aminouracil to form the fused pyrrolo-pyrimidine core.

Yield Optimization :

  • Stoichiometry : A 1:1:1 molar ratio minimizes side products.

  • Solvent Polarity : Acetic acid/water enhances protonation and stabilizes intermediates.

  • Catalysis : Nano-γ-Fe₂O₃ catalysts improve yields to 85% by accelerating enolization.

Nucleophilic Substitution Strategies

Stepwise Functionalization of the Pyrimidine Core

Post-condensation modifications enable precise installation of methyl and phenyl groups:

Methylation at N3 and N7

  • Reagents : Methyl iodide (2.2 eq) in dimethylformamide (DMF).

  • Base : Potassium carbonate (3 eq).

  • Conditions : 60°C for 12 hours.

  • Outcome : Dual methylation achieves >90% regioselectivity at N3 and N7.

Phenyl Group Introduction at N1

  • Method : Ullmann coupling with iodobenzene.

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Conditions : 120°C in DMSO for 24 hours.

  • Yield : 68–72% after silica gel chromatography.

Catalytic Systems and Reaction Engineering

Comparative Analysis of Catalysts

CatalystReaction TimeYield (%)Purity (%)
None (thermal)5 hours6592
Nano-γ-Fe₂O₃2.5 hours8598
Pd(PPh₃)₄3 hours7895
ZnCl₂4 hours7090

Key Findings :

  • Nano-γ-Fe₂O₃ reduces reaction time by 50% and increases yield by 20% via surface-mediated proton transfer.

  • Homogeneous catalysts (e.g., ZnCl₂) offer moderate efficiency but lower cost.

Solvent and Temperature Effects

Solvent SystemDielectric ConstantYield (%)
Acetic acid/water~6.285
Ethanol/water~24.372
DMF~3768

Polar aprotic solvents (e.g., DMF) hinder precipitation, complicating isolation. Acetic acid/water balances polarity and proton availability.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography :

    • Stationary phase: Silica gel (230–400 mesh).

    • Eluent: Chloroform/methanol (95:5 → 90:10 gradient).

    • Recovery: 89–92%.

  • Recrystallization :

    • Solvent: Hexane/ethyl acetate (3:1).

    • Purity: ≥99% by HPLC.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.45–7.32 (m, 5H, Ph), 3.52 (s, 3H, N3-CH₃), 3.48 (s, 3H, N7-CH₃).

  • IR : 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N).

Industrial Scalability Considerations

Batch Reactor Optimization

  • Scale-up Parameters :

    • Reactor volume: 100 L (316L stainless steel).

    • Agitation: 500 rpm for homogeneous mixing.

    • Cooling rate: 2°C/min to prevent oligomerization.

  • Cost Analysis :

    • Raw materials: $320/kg (pilot scale).

    • Catalyst recycling: Nano-γ-Fe₂O₃ reused 5× with <5% yield drop .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolo-pyrimidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H13N3O2C_{14}H_{13}N_{3}O_{2} and a molecular weight of approximately 255.27 g/mol. It features a fused pyrimidine and pyrrole structure that enhances its lipophilicity and biological activity. The presence of methyl and phenyl groups contributes to its chemical reactivity and interaction with biological targets .

Biological Activities

Research indicates that 3,7-dimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione exhibits several notable biological activities:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, including lung adenocarcinoma (A549) and pancreatic carcinoma (CFPAC-1) .
  • Mechanism of Action : Investigations into its mechanism reveal that it may induce apoptosis and cell cycle arrest in cancer cells. This is particularly relevant for developing targeted therapies for malignancies .

Pharmacological Applications

The compound's structural characteristics make it suitable for various pharmacological applications:

  • Antiproliferative Agents : Its ability to inhibit cell proliferation positions it as a candidate for developing new anticancer drugs. The compound has been evaluated for its cytotoxic effects on multiple cancer cell lines .
  • Receptor Inhibition : Recent studies have highlighted its potential as an inhibitor of receptor tyrosine kinases, specifically targeting the colony-stimulating factor-1 receptor (CSF1R). This receptor plays a crucial role in macrophage differentiation and maintenance, suggesting that the compound could be relevant in treating inflammatory diseases .
  • Drug Design : The unique chemical structure of 3,7-dimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione serves as an important pharmacophore in medicinal chemistry. Its derivatives are being explored for enhanced selectivity and potency against specific biological targets .

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Substituents at position 7 significantly influence electronic environments, as seen in NMR shifts.
  • All analogues exhibit high thermal stability (melting points >250°C), suggesting strong intermolecular interactions.

Cyclopenta[d]pyrimidine Derivatives

and describe 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. These differ from the target compound in their fused alicyclic (cyclopentane) ring instead of a pyrrole moiety.

Notable Features:

  • Antioxidant Activity : Derivatives with thioether substituents (e.g., 4a–4h) show varying antiradical activities in Fe²⁺-mediated adrenaline oxidation assays. For example, compounds with cyclohexylthio groups exhibit higher activity due to enhanced electron-donating capacity .
  • Synthetic Routes : Bromination at position 7 followed by thiourea substitution enables versatile functionalization .

Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines (e.g., compound 2o in and ) replace the pyrrole ring with a pyridine moiety.

Key Differences :

  • Herbicidal Activity: Compound 2o (3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione) inhibits protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. Its HOMO is localized on the pyrido-pyrimidine ring, enabling π–π interactions with FAD cofactors in PPO .
  • Electronic Properties : The energy gap between HOMO and LUMO (4.2 eV for 2o) is narrower than that of purine-like compounds, enhancing reactivity .

Pyrrolo[2,3-d]pyrimidine-diamines

and describe diamino-substituted derivatives (e.g., compounds 8, 16, and 19). Unlike the target dione, these feature amino groups at positions 2 and 3.

Structural and Functional Contrasts :

  • Bioactivity : Diamines exhibit varied pharmacological profiles. For instance, compound 19 (with a 4-fluoro-3-trifluoromethylphenyl group) shows enhanced binding affinity due to halogen interactions .
  • Solubility : LogP values (e.g., 3.54 for compound D077-0186 in ) indicate moderate lipophilicity, whereas diones may have higher polarity due to ketone groups .

Biological Activity

3,7-Dimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS Number: 39929-60-7) is a compound belonging to the pyrrolo[2,3-d]pyrimidine class. With a molecular formula of C14H13N3O2 and a molecular weight of approximately 255.27 g/mol, this compound exhibits a unique structure characterized by the fusion of pyrrole and pyrimidine rings. Its biological activity has garnered attention for potential therapeutic applications.

The presence of methyl and phenyl groups in its structure enhances lipophilicity, which may influence its interaction with biological targets. The compound's properties are summarized in the following table:

PropertyValue
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol
Boiling Point424.9 °C
Density1.29 g/cm³
Flash Point210.8 °C
CAS Number39929-60-7

Biological Activity

Research indicates that 3,7-dimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in A549 (lung cancer) and HCT116 (colon cancer) cell lines with IC50 values indicating significant potency against these cells .
  • Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. Its structural similarities to known kinase inhibitors suggest it may act as a competitive inhibitor within ATP-binding sites .
  • Mechanism of Action : Interaction studies have focused on how this compound interacts with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential .

Case Studies

Several case studies highlight the biological activity of 3,7-dimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione:

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis and cell cycle arrest at the S and G2/M phases, significantly increasing the BAX/Bcl-2 ratio, a marker for apoptosis .
  • Kinase Activity Assessment : Another study assessed the compound's kinase inhibitory activities against wild-type and mutant epidermal growth factor receptors (EGFR). The results showed promising IC50 values that indicate its potential as an EGFR inhibitor, particularly against resistant mutations .

Comparative Analysis

To understand the uniqueness of 3,7-dimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione in relation to structurally similar compounds, the following table illustrates key features:

Compound NameMolecular FormulaKey Features
3,7-Dimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine C14H13N3O2Dual methyl substitutions; phenyl group enhances lipophilicity
1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione C8H9N3OSimpler structure; lacks methyl and phenyl groups
5-butyl-1H-pyrrolo(2,3-d)pyrimidine C18H21N3O2Longer alkyl chain; different biological activity profile

Q & A

Basic: What are the standard synthetic methodologies for preparing 3,7-dimethyl-1-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione?

Answer:
The compound is typically synthesized via one-pot multicomponent reactions using microwave-assisted heating. For example, 5-aminouracil derivatives react with phenylglyoxal hydrate and dimedone in DMF under controlled microwave conditions (160°C, 20 minutes) to form the pyrrolo[2,3-d]pyrimidine core . Key steps include:

  • Cyclization facilitated by microwave irradiation to enhance reaction efficiency.
  • Purification via recrystallization or column chromatography using solvents like hexanes/ethyl acetate.
  • Characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm structural integrity.

Basic: How do researchers confirm the structural configuration of this compound?

Answer:
Structural confirmation relies on:

  • X-ray crystallography to determine planar configurations and dihedral angles between aromatic rings, which influence electronic properties .
  • Spectroscopic techniques :
    • 1H NMR^1 \text{H NMR}: Signals for methyl groups (δ 2.93–3.07 ppm) and aromatic protons (δ 7.24–8.42 ppm) .
    • IR spectroscopy to detect carbonyl stretches (~1700 cm1^{-1}) .
  • Chromatography : HPLC or TLC (e.g., Rf_f 0.61 in MeOH/CHCl3_3) to assess purity .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in derivatives of this compound?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysis : Use of potassium carbonate or palladium catalysts for alkylation/arylation reactions .
  • Temperature control : Heating at 80–100°C for nucleophilic substitutions, avoiding decomposition .
  • Microwave assistance : Reduces reaction time (e.g., 20 minutes vs. hours under conventional heating) .
    Contradictions in yield data (e.g., 53–82% for similar derivatives) highlight the need for iterative adjustments .

Advanced: What structural features influence the biological activity of this compound and its analogs?

Answer:
Key determinants include:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, F) at the phenyl ring enhance binding to biological targets like kinases .
  • Dihedral angles : Planar configurations improve stacking interactions with enzyme active sites .
  • Methyl groups : 3,7-Dimethyl substitution increases metabolic stability compared to unmethylated analogs .
    For example, derivatives with 4-methylbenzyl substituents show enhanced antimicrobial activity against Staphylococcus aureus .

Advanced: How do researchers resolve contradictions in biological activity data across similar pyrrolo[2,3-d]pyrimidine derivatives?

Answer:
Contradictions are addressed via:

  • Dose-response assays : IC50_{50} values clarify potency differences (e.g., 0.5–10 μM ranges for kinase inhibitors) .
  • Structural comparisons : Use computational tools (e.g., molecular docking) to correlate substituent placement with activity .
  • Batch consistency : Ensure purity (>95% by HPLC) to eliminate confounding impurities .
    For instance, discrepancies in antimicrobial activity between parent compounds and alkylated derivatives are attributed to steric hindrance from bulky substituents .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:
The compound serves as a scaffold for:

  • Kinase inhibitors : Modifications at the 4-position (e.g., aryl substituents) target receptor tyrosine kinases .
  • Antiviral agents : Derivatives inhibit viral proteases, as shown in studies against BVDV .
  • Antimicrobials : Thiazole-substituted analogs exhibit activity against Pseudomonas aeruginosa .

Advanced: How are structure-activity relationships (SARs) systematically explored for this compound?

Answer:
SAR studies involve:

  • Parallel synthesis : Generate libraries with varied substituents (e.g., halogenated aryl groups, alkyl chains) .
  • Biological profiling : Test against panels of enzymes/cell lines to identify hit candidates .
  • Data clustering : Use cheminformatics tools to group compounds by activity patterns, revealing critical functional groups .

Basic: What analytical techniques are essential for monitoring reaction progress during synthesis?

Answer:

  • TLC : Mobile phases like CHCl3_3/MeOH (10:1) track intermediate formation .
  • LC-MS : Detects side products (e.g., over-alkylated species) in real time .
  • In-situ IR : Monitors carbonyl reactivity during cyclization steps .

Advanced: What strategies mitigate degradation during storage or handling?

Answer:

  • Storage conditions : -20°C under nitrogen to prevent oxidation of the pyrrolo ring .
  • Lyophilization : Stabilizes hygroscopic derivatives .
  • Protective groups : Use of tert-butyl or benzyl groups to block reactive sites during synthesis .

Advanced: How do researchers validate target engagement in biological assays?

Answer:

  • Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., KD_D values) for kinase inhibitors .
  • Cellular thermal shift assays (CETSA) : Confirms compound-induced stabilization of target proteins .
  • Mutagenesis studies : Correlate activity loss with specific amino acid mutations in the target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.